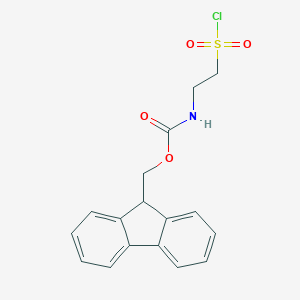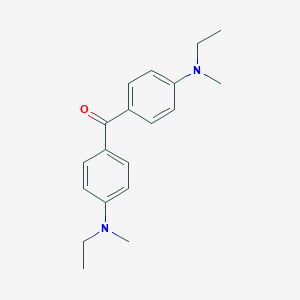
5-Naphthalen-2-yloxolan-2-one
Descripción general
Descripción
5-Naphthalen-2-yloxolan-2-one is a chemical compound with the molecular formula C14H12O2 . It is also known by other names such as gamma-(2-Naphthyl)-gamma-butyrolactone .
Molecular Structure Analysis
The molecular weight of 5-Naphthalen-2-yloxolan-2-one is 212.24 g/mol . The compound has a complex structure, which includes a naphthalene ring attached to an oxolan-2-one group . The InChI string representation of the molecule isInChI=1S/C14H12O2/c15-14-8-7-13 (16-14)12-6-5-10-3-1-2-4-11 (10)9-12/h1-6,9,13H,7-8H2 . Physical And Chemical Properties Analysis
5-Naphthalen-2-yloxolan-2-one has several computed properties. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 212.083729621 g/mol . The topological polar surface area is 26.3 Ų .Aplicaciones Científicas De Investigación
Anticancer Research
- Salahuddin et al. (2014) studied derivatives of 5-Naphthalen-2-yloxolan-2-one for anticancer properties. They found that specific compounds showed notable activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
- Dhuda et al. (2021) synthesized various 5-Naphthalen-2-yloxolan-2-one derivatives and evaluated their cytotoxic potential in CNS, melanoma, and breast cancer panels. They found that some molecules displayed potent inhibitory activities (Dhuda, Kapadiya, Ladva, Jivani, & Modha, 2021).
Anti-HIV Activity
- Hamad et al. (2010) synthesized a series of 5-Naphthalen-2-yloxolan-2-one derivatives and assessed their inhibitory activity against HIV-1 and HIV-2. One derivative showed potent in vitro inhibitor properties for HIV-1 replication (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).
Supramolecular Chemistry and Catalysis
- Kobaisi et al. (2016) explored naphthalene diimides, closely related to 5-Naphthalen-2-yloxolan-2-one, in supramolecular chemistry and catalysis. They highlighted the application in host-guest complexes, sensors, and medicinal applications (Kobaisi, Bhosale, Latham, Raynor, & Bhosale, 2016).
Anticonvulsant Activity
- Rajak et al. (2010) reported the design and synthesis of Naphthalen-2-yloxymethyl derivatives for anticonvulsant activities. They established a pharmacophoric model to understand the structural requirements for anticonvulsant properties (Rajak, Deshmukh, Veerasamy, Sharma, Mishra, & Kharya, 2010).
Chemical Synthesis and Structural Analysis
- Behmagham et al. (2018) conducted combined experimental and theoretical studies on a molecule containing the 5-Naphthalen-2-yloxolan-2-one structure. This study aimed to understand its molecular structure and physico-chemical characteristics (Behmagham, Asadi, & Sadeghi, 2018).
Antioxidant, Analgesic, and Anti-Inflammatory Actions
- Faheem (2018) evaluated the pharmacological potential of derivatives including 5-Naphthalen-2-yloxolan-2-one for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Atmospheric Chemistry and Environmental Impact
- Smith et al. (1996) studied the atmospheric reactions of compounds related to 5-Naphthalen-2-yloxolan-2-one, emphasizing their role in environmental chemistry and air quality (Smith, Rigler, Kwok, & Atkinson, 1996).
Antiviral Evaluation
- El‐Sayed et al. (2010) synthesized and evaluated the antiviral activities of 1,3,4-oxadiazole derivatives, including those based on 5-Naphthalen-2-yloxolan-2-one, against HCV and HIV viruses (El‐Sayed, El-Essawy, Ali, Nasr, Abdalla, & Abdel-Rahman, 2010).
Propiedades
IUPAC Name |
5-naphthalen-2-yloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14-8-7-13(16-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHDLBGPIRDCFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291315 | |
| Record name | MLS002693917 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Naphthalen-2-yloxolan-2-one | |
CAS RN |
180037-65-4 | |
| Record name | MLS002693917 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | γ-(2-Naphthyl)-γ-butyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Isoxazolecarboxamide,3-[(E)-(hydroxyamino)iminomethyl]-(9CI)](/img/structure/B70927.png)





![Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate](/img/structure/B70949.png)


![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)

![3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene](/img/structure/B70960.png)